molecular formula C19H32O2Si B15174059 1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-

1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-

Cat. No.: B15174059
M. Wt: 320.5 g/mol
InChI Key: ZSSQGTOSBGYOMM-UHFFFAOYSA-N
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Description

1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- is a complex organic compound with a unique structure that includes a naphthalene ring, an ethanol group, and a silyl ether group

Preparation Methods

The synthesis of 1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups using silyl ethers, followed by the reduction of naphthalene derivatives. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The silyl ether group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The naphthalene ring structure is known to interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar compounds include other naphthalene derivatives and silyl-protected alcohols. Compared to these, 1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. Some similar compounds are:

Properties

Molecular Formula

C19H32O2Si

Molecular Weight

320.5 g/mol

IUPAC Name

2-[6-[tert-butyl(dimethyl)silyl]oxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]ethanol

InChI

InChI=1S/C19H32O2Si/c1-18(2,3)22(5,6)21-16-9-10-17-15(14-16)8-7-11-19(17,4)12-13-20/h9-10,14,20H,7-8,11-13H2,1-6H3

InChI Key

ZSSQGTOSBGYOMM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CCO

Origin of Product

United States

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